molecular formula C16H16O2 B14619635 Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 57273-96-8

Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Cat. No.: B14619635
CAS No.: 57273-96-8
M. Wt: 240.30 g/mol
InChI Key: MHZVEZDWYVLQSM-UHFFFAOYSA-N
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Description

Ethyl 3-phenylbicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a norbornadiene core with an ethyl ester and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between cyclopentadiene and a phenyl-substituted alkyne. The cyclopentadiene is often generated in situ by thermal cracking of dicyclopentadiene . The reaction conditions usually involve heating the reactants in a suitable solvent, such as toluene, under reflux .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow chemistry. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants through a tubular reactor . This approach not only improves the yield but also enhances the safety and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas in the presence of a palladium catalyst under atmospheric pressure.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Epoxides: Formed from oxidation reactions.

    Hydrogenated Products: Resulting from reduction reactions.

    Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.

Scientific Research Applications

Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to undergo photochemical reactions. The compound can absorb light and undergo a [2π+2π] cycloaddition to form a quadricyclane derivative . This photochemical property makes it useful in applications such as molecular switches and energy storage systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is unique due to its combination of a phenyl group and an ethyl ester on the norbornadiene core. This structural arrangement imparts distinct photochemical properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

57273-96-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15-13-9-8-12(10-13)14(15)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3

InChI Key

MHZVEZDWYVLQSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2CC1C=C2)C3=CC=CC=C3

Origin of Product

United States

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